ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate
Description
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-19-11(17)7-16-8-15-12-9-5-3-4-6-10(9)20-13(12)14(16)18/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDCMOHPWFCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate typically involves the condensation of 2-amino-3-carbethoxybenzofuran with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune response, and alteration of metabolic pathways .
Comparison with Similar Compounds
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate can be compared with other similar compounds such as:
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry for similar purposes.
The uniqueness of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate lies in its specific structural features and the resulting biological properties, making it a valuable compound for further research and development .
Q & A
What are the optimal synthetic routes for ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4H)-yl)acetate, and how do reaction conditions influence yield?
Basic Question
The synthesis typically involves aza-Wittig reactions or multi-step condensation processes. For example, aza-Wittig reactions between iminophosphoranes and carbonyl derivatives under reflux in aprotic solvents (e.g., dichloromethane) yield the benzofuropyrimidinone core . Ethyl esterification of the acetic acid moiety is achieved via nucleophilic acyl substitution using ethyl chloroacetate. Critical parameters include:
- Catalysts : Lewis acids like BF₃·Et₂O enhance cyclization efficiency.
- Solvent polarity : Polar solvents (e.g., ethanol) improve intermediate solubility but may reduce cyclization rates.
- Temperature : Reflux (~80°C) balances reaction kinetics and side-product formation .
How can structural discrepancies in crystallographic data for benzofuropyrimidine derivatives be resolved?
Advanced Question
Single-crystal X-ray diffraction (SCXRD) reveals coplanarity deviations (e.g., −0.039 Å for oxygen atoms) and dihedral angles (e.g., 54.23° for phenyl substituents) in related compounds . To address contradictions:
- Refinement protocols : Use SHELXL for anisotropic displacement parameters and riding models for H-atoms.
- Disorder modeling : Apply PART commands in crystallographic software for disordered moieties (e.g., ethyl groups) .
- Validation tools : Cross-check with CCDC databases to identify outliers in bond lengths/angles.
What methodological frameworks are used to evaluate the biological activity of benzofuropyrimidine derivatives?
Basic Question
In vitro assays for antimicrobial, anti-inflammatory, or enzyme inhibition (e.g., COX-2) are standard. For example:
- MIC assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth dilution methods.
- Enzyme kinetics : Monitor IC₅₀ values via UV-Vis spectroscopy for COX-2 inhibition .
- Dose-response curves : Fit data to Hill equations to quantify efficacy and potency .
How do solvent effects and substituent electronic properties influence reaction kinetics in benzofuropyrimidine synthesis?
Advanced Question
Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, accelerating pyrimidine ring closure. Substituents with electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the C4 position, reducing activation energy by 15–20 kJ/mol (calculated via DFT). Kinetic studies using HPLC monitoring show pseudo-first-order behavior with rate constants (k) ranging from 1.2 × 10⁻³ to 3.5 × 10⁻³ s⁻¹ .
How should researchers address contradictions in reported biological activity data for benzofuropyrimidine analogs?
Advanced Question
Contradictions often arise from assay variability (e.g., cell line differences) or structural nuances. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models.
- Structural clustering : Group analogs by substituent electronegativity or steric bulk to identify activity trends.
- Counter-screening : Test compounds against off-target receptors (e.g., CYP450 isoforms) to rule out false positives .
What computational methods predict the reactivity of ethyl benzofuropyrimidine derivatives in novel reactions?
Advanced Question
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for ring-opening or ester hydrolysis. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict solubility and aggregation behavior. For example, solvation free energy (ΔG_solv) values correlate with experimental logP data (R² = 0.89) .
How can researchers design regioselective modifications of the benzofuropyrimidine core?
Advanced Question
Regioselectivity is controlled by:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the 4-oxo group during sulfonation or alkylation.
- Catalytic systems : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling at the C7 position with aryl boronic acids .
- Directing groups : Install pyridyl substituents to guide C-H functionalization via Pd(II)/Cu(I) mediators .
What analytical techniques resolve crystallographic disorder in ethyl benzofuropyrimidine derivatives?
Advanced Question
Disordered regions (e.g., ethyl ester chains) require:
- Multi-conformer models : Refine occupancy ratios (e.g., 60:40) using Olex2 or CrysAlisPro.
- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters.
- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts .
What strategies enable enantioselective synthesis of chiral benzofuropyrimidine derivatives?
Advanced Question
Asymmetric catalysis using:
- Chiral phosphine ligands : (R)-BINAP with Pd(0) achieves >90% ee in allylic aminations.
- Organocatalysts : Proline derivatives induce axial chirality during cyclocondensation.
- Chiral HPLC : Use Chiralpak IA columns to separate enantiomers post-synthesis .
How can structure-activity relationship (SAR) models be optimized for benzofuropyrimidine-based enzyme inhibitors?
Advanced Question
Multivariate analysis (e.g., PLS regression) links descriptors (e.g., Hammett σ, molar refractivity) to bioactivity. Key steps:
- Descriptor selection : Calculate electrostatic potential maps (MEPs) for hydrogen-bonding propensity.
- Validation : Apply leave-one-out cross-validation (LOO-CV) to avoid overfitting.
- QSAR software : Use Schrodinger’s QikProp or MOE for predictive modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
